(5-Azido-2-formylphenoxy)acetic acid
Description
Properties
CAS No. |
85819-05-2 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(5-azido-2-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-7-2-1-6(4-13)8(3-7)16-5-9(14)15/h1-4H,5H2,(H,14,15) |
InChI Key |
JOUPQYXAITYFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])OCC(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation of Phenolic Precursors
The introduction of the formyl group at the ortho position of phenoxyacetic acid serves as a foundational step. A widely adopted method involves the Reimer-Tiemann reaction , where phenoxyacetic acid undergoes formylation in the presence of chloroform and a strong base (e.g., NaOH). This reaction proceeds via the intermediacy of a dichlorocarbene, which attacks the electron-rich aromatic ring, yielding 2-formylphenoxyacetic acid. Alternative approaches, such as the Vilsmeier-Haack reaction , employ phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the formyl group. However, this method is less favored due to competing side reactions with the acetic acid side chain.
Optimization Data:
Direct Azide Substitution via Nucleophilic Aromatic Substitution
An alternative route employs halogenated intermediates . 5-Bromo-2-formylphenoxyacetic acid, synthesized via bromination using Br₂/FeBr₃, undergoes nucleophilic substitution with NaN₃ in DMF at 80°C. This method bypasses the need for diazotization but requires stringent anhydrous conditions.
Key Data:
- Bromination: Br₂ (1.2 eq), FeBr₃ (0.1 eq), CH₂Cl₂ → Yield: 82%.
- Azide Substitution: NaN₃ (3 eq), DMF, 80°C, 12 h → Yield: 65%.
Etherification and Protecting Group Strategies
Williamson Ether Synthesis
The acetic acid side chain is introduced via Williamson ether synthesis , where sodium phenolate reacts with chloroacetic acid in aqueous NaOH. To prevent esterification of the formyl group, the phenolic hydroxyl must be selectively deprotonated.
Conditions:
Ester Protection of the Carboxylic Acid
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): δ 9.82 (s, 1H, CHO), 7.92 (d, J = 2.4 Hz, 1H, H-3), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.12 (d, J = 8.8 Hz, 1H, H-4), 4.72 (s, 2H, OCH₂CO), 3.91 (s, 3H, COOCH₃).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity >98% with a retention time of 12.3 min.
Chemical Reactions Analysis
Types of Reactions
(5-Azido-2-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
The applications of (5-Azido-2-formylphenoxy)acetic acid are not explicitly detailed in the provided search results. However, the search results do provide information on related compounds and their applications, which can give some context.
Relevant Information from Search Results
- Azido Compounds Azido compounds similar to (5-Azido-2-formylphenoxy)acetic acid have shown biological activity. For example, 5-azidoxanthenone-4-acetic acid and 5-azido-6-methylxantheone-4-acetic acid activated NF-kappaB, induced tumor necrosis factor production in cultured mouse splenocytes, and induced hemorrhagic necrosis of colon 38 tumors in mice .
- Formylphenoxy Acetic Acid Derivatives 2-(4-formylphenoxy)acetic acid is a common -COOH containing aldehyde linker used to attach peptides .
- Bioconjugation Chemistry The N-terminal glycine directed bioconjugation chemistry exploits ortho-substituted benzaldehydes such as 2-(2-formylphenoxy) acetic acid .
- Activation Analysis Activation analysis, which involves creating radioisotopes, can be used to measure trace elements and is important in manufacturing and research projects requiring rigid standards of purity .
- Amide COF Work Amide-linked COFs exhibit exceptional stability in a variety of aqueous and organic solvents and in the presence of many chemical reagents .
- Alkynes and Amines Coupling acyclic ketones, amines, and alkynes can form fully substituted carbon centers with copper/titanium catalysis .
Potential Applications Based on Search Results
Given the information in the search results, (5-Azido-2-formylphenoxy)acetic acid may have the following potential applications:
- Photoaffinity Labeling: Similar azido compounds have been used for photoaffinity labeling of proteins . Therefore, (5-Azido-2-formylphenoxy)acetic acid could potentially be used to identify molecular targets.
- Linker in Peptide Chemistry: As a formylphenoxy acetic acid derivative, it could be used as a linker to attach molecules to peptides .
- Bioconjugation: Similar ortho-substituted benzaldehydes are used in bioconjugation chemistry . Thus, (5-Azido-2-formylphenoxy)acetic acid might be useful in site-specific bioconjugation.
- Material Science: Given that amide-linked COFs exhibit stability in solvents and chemical reagents , this compound could be used in the creation of stable materials.
Further Research
To gain more specific information on the applications of (5-Azido-2-formylphenoxy)acetic acid, further research would be needed, focusing on:
- Studies that specifically use (5-Azido-2-formylphenoxy)acetic acid in experiments.
- Literature regarding the synthesis and chemical properties of this specific compound.
- Research on the applications of similar compounds in biological and material sciences.
Mechanism of Action
The mechanism of action of (5-Azido-2-formylphenoxy)acetic acid is primarily related to its azido group. The azido group can act as a nucleophile, participating in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Property Comparison and Functional Implications
Reactivity and Stability
- Azido Group: Unique to (5-Azido-2-formylphenoxy)acetic acid, this group enables rapid cycloaddition reactions (e.g., with alkynes), making it valuable in bioconjugation . Analogues lacking this group (e.g., 2,6-dimethylphenoxy derivatives ) are less reactive in click chemistry.
- Formyl Group: The aldehyde (-CHO) facilitates Schiff base formation, a property absent in compounds like 2-(2,6-dimethylphenoxy)acetamide derivatives, which have methyl or amide termini .
Physicochemical Properties
- Lipophilicity: The target compound’s XlogP (1.9) suggests moderate lipophilicity, whereas 2,6-dimethylphenoxy analogues (e.g., entries in ) likely exhibit higher XlogP due to methyl groups. Conversely, amino-substituted derivatives (e.g., ) may have lower XlogP owing to polar amino groups.
- Polar Surface Area : The TPSA of 78 Ų for the target compound reflects contributions from the carboxylic acid (-COOH), azido (-N₃), and formyl (-CHO) groups. Acetamide-based analogues (e.g., ) may have higher TPSA due to additional amide bonds.
Q & A
Q. What are the common synthetic routes for (5-Azido-2-formylphenoxy)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing the azido group into a phenolic precursor. A general approach includes:
- Step 1 : Reacting 2-formylphenol with chloroacetic acid under alkaline conditions (e.g., sodium ethoxide in ethanol) to form (2-formylphenoxy)acetic acid .
- Step 2 : Azidation via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 50–70°C for 6–12 hours.
- Optimization Tips :
- Temperature : Maintain <70°C to prevent azide decomposition.
- Solvent : Use anhydrous DMF to enhance reactivity.
- Catalyst : Add catalytic iodide (KI) to accelerate substitution .
- Purification : Recrystallize from ethanol/water mixtures to isolate the product .
Q. What spectroscopic methods are effective for characterizing (5-Azido-2-formylphenoxy)acetic acid?
- Methodological Answer : Use a combination of techniques:
- FT-IR : Confirm azide (N₃) stretch at ~2100 cm⁻¹, formyl (C=O) at ~1680 cm⁻¹, and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .
- ¹H/¹³C NMR : Assign peaks for formyl (δ ~9.8–10.0 ppm in ¹H), aromatic protons (δ ~6.5–8.0 ppm), and methylene groups (δ ~4.5 ppm for -OCH₂COO-) .
- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ions and verify molecular weight .
Q. How can the purity of (5-Azido-2-formylphenoxy)acetic acid be assessed after synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Monitor at 254 nm; retention time should match a pure standard.
- Melting Point : Compare observed mp (e.g., 180–182°C) to literature values to detect impurities .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the azido group influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Procedure : React with terminal alkynes (e.g., propargylamine) in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in THF/H₂O (1:1) at 25°C for 12 hours .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-situ IR for azide peak disappearance .
- Applications : Conjugation with biomolecules (e.g., proteins) for fluorescent labeling or drug delivery studies .
Q. What strategies mitigate the thermal instability of the azido group during storage and handling?
- Methodological Answer :
- Storage : Keep at –20°C in amber vials under inert gas (argon) to prevent photolytic or thermal degradation .
- Solvent Choice : Dissolve in dry DMSO or DMF to minimize hydrolysis.
- Handling : Avoid exposure to strong acids/bases; monitor for exothermic decomposition using differential scanning calorimetry (DSC) .
Q. How can computational methods predict the electronic properties and biological interactions of (5-Azido-2-formylphenoxy)acetic acid?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set). Predict reactivity sites (e.g., formyl group as electrophile) .
- Molecular Docking : Dock into protein targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for azide and carboxylate groups to assess binding affinity .
- MD Simulations : Simulate solvation in water/biological membranes (GROMACS) to study stability and diffusion .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Variable Identification : Compare reaction conditions (e.g., solvent purity, azide source). For example, NaN₃ vs. trimethylsilyl azide may alter yields .
- Reproducibility : Replicate protocols with strict moisture/oxygen control (Schlenk line).
- Analytical Validation : Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to verify yields .
Experimental Design Considerations
Q. What safety protocols are critical when working with (5-Azido-2-formylphenoxy)acetic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
